molecular formula C7H13NO B1375714 2-Cyclopropyloxolan-3-amine CAS No. 1423033-52-6

2-Cyclopropyloxolan-3-amine

Cat. No. B1375714
CAS RN: 1423033-52-6
M. Wt: 127.18 g/mol
InChI Key: IJNIVGLVDMZFHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 2-Cyclopropyloxolan-3-amine is represented by the InChI code 1S/C7H13NO/c8-6-3-4-9-7(6)5-1-2-5/h5-7H,1-4,8H2/t6-,7+/m1/s1 . The molecular weight of this compound is 127.19 .


Physical And Chemical Properties Analysis

2-Cyclopropyloxolan-3-amine is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Asymmetric [3 + 2] Photocycloadditions

2-Cyclopropyloxolan-3-amine: is utilized in asymmetric [3 + 2] photocycloadditions with electron-rich and electron-neutral olefins . This process is significant for the synthesis of enantioenriched molecules, which are crucial in pharmaceuticals and asymmetric catalysis. The ability to create all-carbon quaternary stereocenters demonstrates the compound’s versatility in chiral chemistry.

Radical Addition to Olefins

The compound serves as a substrate in radical addition reactions to olefins . This transformation is common in chemical synthesis, providing a pathway to highly reactive and three-dimensional molecular structures. The use of chiral hydrogen-bonding catalysis for enantiocontrol is a key aspect of this application.

Drug Discovery

Due to its unique structure, 2-Cyclopropyloxolan-3-amine has potential applications in drug discovery. Its cyclopropyl group can be involved in interactions with biological targets, making it a valuable scaffold for developing new therapeutic agents.

Organic Synthesis

This compound is a versatile reagent in organic synthesis. Its reactivity allows for the construction of complex organic molecules, which can be used as intermediates in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Material Science

In material science, 2-Cyclopropyloxolan-3-amine can be used to modify the properties of materials. Its incorporation into polymers or other materials could enhance their performance or impart new functionalities.

Chiral Chemistry Research

The compound is involved in the exploration of new enantioselective catalytic strategies . It’s a part of the ongoing research to advance the field of chiral chemistry, which is fundamental to the production of asymmetric molecules.

Safety and Hazards

The safety information for 2-Cyclopropyloxolan-3-amine indicates that it is a dangerous compound. It has hazard statements H227, H315, H318, H335, which imply that it is a flammable liquid, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Appropriate safety measures should be taken while handling this compound.

properties

IUPAC Name

2-cyclopropyloxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c8-6-3-4-9-7(6)5-1-2-5/h5-7H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNIVGLVDMZFHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2C(CCO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201292082
Record name 2-Cyclopropyltetrahydro-3-furanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201292082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1423033-52-6, 1799438-57-5
Record name 2-Cyclopropyltetrahydro-3-furanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423033-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclopropyltetrahydro-3-furanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201292082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(2R,3S)-2-cyclopropyloxolan-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropyloxolan-3-amine
Reactant of Route 2
2-Cyclopropyloxolan-3-amine
Reactant of Route 3
2-Cyclopropyloxolan-3-amine
Reactant of Route 4
2-Cyclopropyloxolan-3-amine
Reactant of Route 5
Reactant of Route 5
2-Cyclopropyloxolan-3-amine
Reactant of Route 6
2-Cyclopropyloxolan-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.